molecular formula C12H15FN2OS B4621610 N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide

N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide

Cat. No. B4621610
M. Wt: 254.33 g/mol
InChI Key: DPIYUQVYNZXQIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first synthesis of related compounds like N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide has been described, showcasing methods starting from 4-fluorobenzaldehyde, suggesting a pathway that could be adapted for the synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide (Guillon, Stiebing, & Robba, 2000). Additionally, the synthesis of similar compounds involves transformations and reactions that could be relevant, such as Knoevenagel condensation and Stetter reactions, indicating the synthetic versatility of fluoro-substituted amides (Zhou Kai, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, has been extensively characterized, including crystallography, suggesting that similar studies on N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide would yield valuable insights into its stereochemistry and intramolecular interactions (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Research on compounds with similar functional groups has shed light on their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, the study of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and its reactions to yield novel Schiff bases could inform potential chemical transformations of N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide (Puthran et al., 2019).

Physical Properties Analysis

The characterization of related compounds, including solubility, melting points, and spectroscopic properties (IR, NMR, mass spectrometry), provides a foundation for understanding the physical properties of N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide. These studies are crucial for determining its stability, solubility, and suitability for further applications (Dalsgaard, Nielsen, & Larsen, 2006).

Chemical Properties Analysis

The chemical behavior, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, is essential for exploiting N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide in synthetic chemistry and other applications. Analyses of similar compounds offer insights into reaction pathways, mechanisms, and the influence of substituents on chemical reactivity (Oyasu et al., 1994).

Scientific Research Applications

Applications in Metal Ion Extraction and Environmental Remediation

Metal Ion Extraction : Compounds with CO2-soluble pyridine derivatives have been designed and synthesized for use as chelating agents in metal ion extraction, particularly in supercritical CO2 (Sc-CO2) environments. These derivatives exhibit high solubility in Sc-CO2 and demonstrate good or moderate extraction efficiencies for several metal ions (Cu2+, Co2+, Zn2+, and Sr2+), which suggests potential applications for N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide in metal recovery and environmental remediation processes if it shares similar solubility and chelating properties (Chang et al., 2008).

Drug Discovery and Molecular Design

Cholesterol Absorption Inhibition : A study on the synthesis of compounds structurally related to N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide identified potential applications in the development of new cholesterol absorption inhibitors. This highlights the compound's relevance in pharmaceutical research, especially in exploring novel treatments for hypercholesterolemia and associated cardiovascular diseases (Guillon, Stiebing, & Robba, 2000).

Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles, structurally related to N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide, have shown potent antitumor properties in vitro and in vivo. The mechanism of action includes induction and biotransformation by cytochrome P450 1A1, suggesting potential research applications of N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide in cancer therapy if it exhibits similar bioactivity (Bradshaw et al., 2002).

Imaging and Diagnostic Applications

Fluorescence-Based Applications : The study of cyanine reactivity for optical imaging and drug delivery indicates that compounds exhibiting fluorescence can be crucial in biomedical research. If N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide or derivatives thereof have similar fluorescent properties, they could be valuable in developing new imaging agents or as part of drug delivery systems (Gorka, Nani, & Schnermann, 2018).

Novel Material Synthesis

Polyurethane Synthesis : The synthesis of novel biodegradable polyurethanes containing fluorinated aliphatic side chains explores the integration of fluorinated compounds into polymers to enhance their properties, such as chemical resistance and thermal stability. This suggests potential applications of N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide in material science, particularly in the development of advanced materials with specific properties (Su et al., 2017).

properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2OS/c1-2-3-4-11(16)15-12(17)14-10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIYUQVYNZXQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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